

Theoretical and Computational Deep Dive into Iodocyclopropane: A Guide for Researchers

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Compound of Interest

Compound Name: *Iodocyclopropane*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodocyclopropane, a strained three-membered ring bearing an iodine atom, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the inherent ring strain and the nature of the carbon-iodine bond, have made it a subject of significant interest in both theoretical and experimental chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of **iodocyclopropane**, offering valuable insights for researchers in drug discovery and materials science.

Molecular Structure and Properties: A Computational Perspective

The geometric and electronic structure of **iodocyclopropane** has been elucidated through various computational methods, primarily Density Functional Theory (DFT). These studies provide crucial data on bond lengths, bond angles, and vibrational frequencies, which are essential for understanding its reactivity and spectroscopic behavior.

Optimized Molecular Geometry

Computational calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine the optimized geometry of **iodocyclopropane** in the gas phase. The key structural parameters are summarized in the table below. The C-I bond is notably elongated, indicating its relative weakness and susceptibility to cleavage in chemical

reactions. The internal angles of the cyclopropane ring are constrained to approximately 60°, a significant deviation from the ideal sp^3 bond angle of 109.5°, which is the primary source of its high ring strain.

Table 1: Calculated Geometrical Parameters of **Iodocyclopropane**

Parameter	Value (DFT, B3LYP/6-31G*)
Bond Lengths (Å)	
C-I	2.145
C-C (average)	1.508
C-H (average)	1.085
Bond Angles (degrees)	
$\angle C-C-I$	118.5
$\angle C-C-C$ (average)	60.0
$\angle H-C-H$ (average)	116.2

Vibrational Frequencies

The vibrational spectrum of **iodocyclopropane** has been investigated through computational frequency calculations. These theoretical spectra are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to various vibrational modes of the molecule, including C-H stretching, C-C stretching of the ring, and the characteristic C-I stretching frequency, which typically appears in the lower frequency region of the spectrum. A related study on (iodomethyl)cyclopropane provides experimental vibrational data that can serve as a useful comparison for theoretical predictions for **iodocyclopropane**.

[1]

Table 2: Selected Calculated Vibrational Frequencies of **Iodocyclopropane**

Vibrational Mode	Calculated Frequency (cm ⁻¹)
C-H Stretch (asymmetric)	3105
C-H Stretch (symmetric)	3025
CH ₂ Scissoring	1450
Cyclopropane Ring Breathing	1220
C-I Stretch	530

Note: These are representative values and the full theoretical spectrum contains numerous other vibrational modes.

Experimental and Computational Protocols

The utility of **iodocyclopropane** is most evident in its application in cross-coupling reactions. The following sections detail both a general experimental protocol for a Suzuki-Miyaura coupling and a typical computational workflow for studying reaction mechanisms.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Iodocyclopropane

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The following is a general procedure that can be adapted for the coupling of **iodocyclopropane** with a generic boronic acid.

Materials:

- **Iodocyclopropane**
- Aryl or vinyl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

- Standard laboratory glassware and purification supplies

Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the **iodocyclopropane** (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Computational Protocol: DFT Study of a Reaction Mechanism

Computational chemistry provides invaluable insights into reaction mechanisms, helping to elucidate transition states and reaction energy profiles. Below is a typical workflow for studying a reaction involving **iodocyclopropane** using DFT.

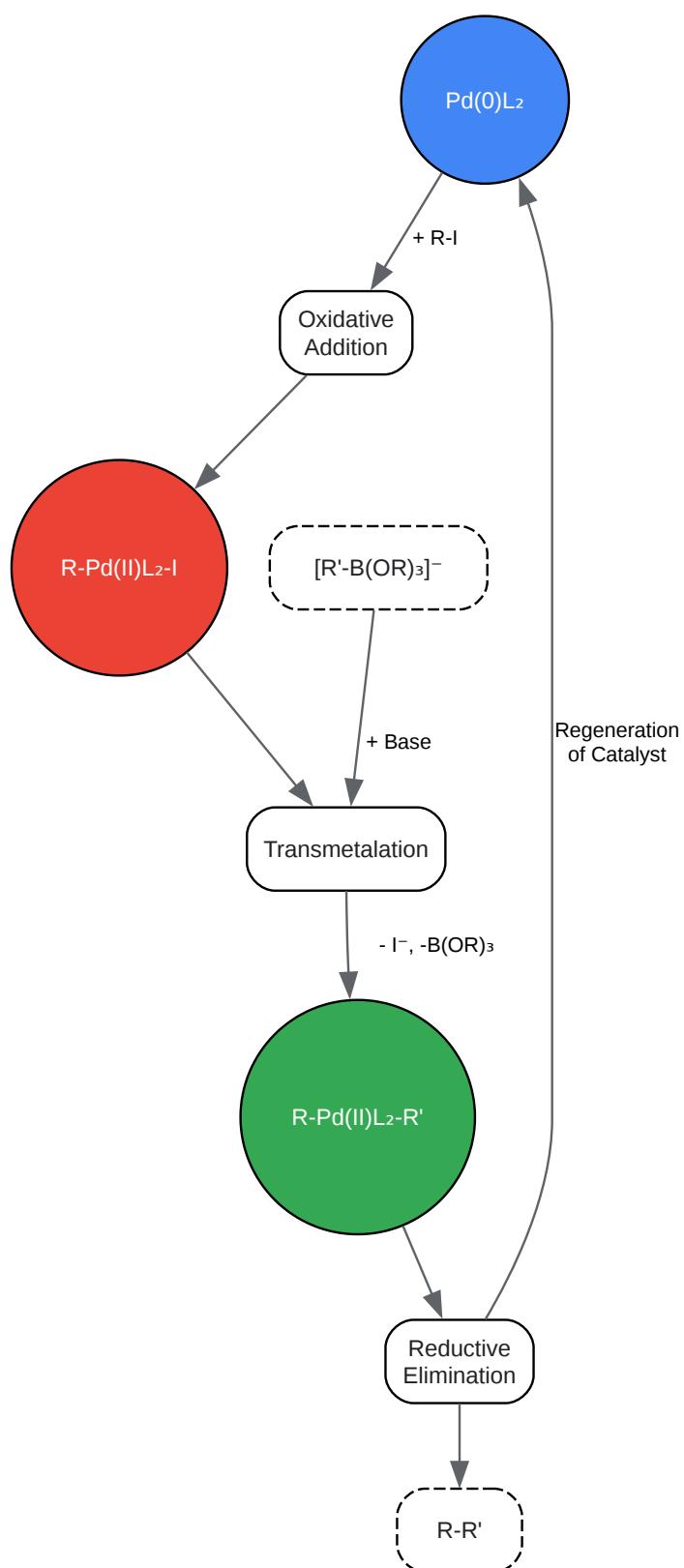


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Caption: A typical workflow for the computational study of a reaction mechanism using DFT.

Reaction Mechanisms: The Palladium-Catalyzed Cross-Coupling Cycle

The palladium-catalyzed cross-coupling reactions of **iodocyclopropane**, such as the Suzuki-Miyaura coupling, generally proceed through a well-established catalytic cycle.^{[2][3]} This cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

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